2-(Piperidin-3-yl)benzamide hydrochloride
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Overview
Description
2-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and bioactive molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 3-piperidinylamine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-piperidinylamine attacks the carbonyl carbon of benzoyl chloride, forming the benzamide linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides or piperidine derivatives.
Scientific Research Applications
2-(Piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various downstream effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Benzamide: Known for its use in various pharmaceuticals.
Piperidinone: An oxidized form of piperidine with distinct chemical properties.
Uniqueness
2-(Piperidin-3-yl)benzamide hydrochloride is unique due to its combined structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydrochloride salt form also enhances its solubility, making it more versatile for different applications.
Properties
IUPAC Name |
2-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDRVZJORWNTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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